2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Description
Properties
IUPAC Name |
2-[2-(difluoromethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F5N3/c8-6(9)15-4(1-2-13)3-5(14-15)7(10,11)12/h3,6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTQSEYZBCJRIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile are carbon-centered radical intermediates . These intermediates play a crucial role in various biochemical reactions, particularly in the trifluoromethylation process .
Mode of Action
this compound interacts with its targets through a radical process . This compound is capable of nucleophilic cyanodifluoromethylating of aldehydes, N-tosylimines, N-alkylimines, and enamines under basic or acidic conditions .
Biochemical Pathways
The compound affects the trifluoromethylation and difluoromethylation pathways . These pathways are crucial for the synthesis of various organofluorine compounds, which are the core moieties of various biologically and pharmacologically active ingredients .
Pharmacokinetics
The compound is a bench-stable colorless liquid that is easy to work with . The nitrile group in the obtained compounds can be easily transformed into an amino or amide group, depending on the substrate (alcohol or protected amino group) .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the formation of organofluorine compounds . These compounds are widely used in pharmaceutical and agrochemical chemistry .
Action Environment
Environmental factors such as light and temperature can influence the action, efficacy, and stability of this compound . For instance, visible light can promote a radical [1,2]-Brook rearrangement involving defluorinated alkylation of α-trifluoromethyl alkenes .
Biochemical Analysis
Biochemical Properties
2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules. For instance, the trifluoromethyl group in the compound is known to participate in radical trifluoromethylation reactions, which are important in the synthesis of pharmaceuticals and agrochemicals. The interactions of this compound with these biomolecules often involve the formation of stable radical intermediates, which can significantly influence the outcome of biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the presence of the difluoromethyl and trifluoromethyl groups can alter the activity of certain enzymes and proteins, leading to changes in cellular metabolism and gene expression. These changes can have significant implications for cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell growth and metabolism.
Biological Activity
2-(1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. Pyrazole derivatives, including this compound, are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and anti-bacterial activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and research reports.
- Molecular Formula : C6H4F5N3
- Molecular Weight : 201.11 g/mol
- CAS Number : 2098049-98-8
Biological Activity Overview
The biological activity of pyrazole derivatives typically stems from their ability to interact with various molecular targets in biological systems. The following sections outline specific activities associated with this compound.
Antitumor Activity
Research has indicated that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to this compound have been shown to inhibit key enzymes involved in tumor growth, such as BRAF(V600E) and EGFR. These enzymes are critical in various signaling pathways that promote cancer cell proliferation and survival .
Anti-inflammatory Activity
A notable feature of this compound is its potential as an anti-inflammatory agent. Studies on related pyrazole compounds have demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The inhibition of COX-2, in particular, has been associated with reduced inflammation and pain relief .
Antibacterial and Antifungal Properties
Pyrazole derivatives have also shown promising antibacterial and antifungal activities. For example, certain derivatives demonstrated effectiveness against various pathogenic fungi and bacteria by disrupting cellular integrity and inhibiting growth through mechanisms such as membrane disruption and interference with metabolic processes .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. Modifications in the pyrazole ring or substituents can significantly influence their pharmacological profiles. For instance:
- Difluoromethyl and Trifluoromethyl Groups : These groups enhance lipophilicity and may improve binding affinity to target proteins.
- Acetonitrile Substitution : The presence of the acetonitrile moiety may contribute to increased solubility and stability in biological environments.
Case Studies
Several studies have explored the biological activity of pyrazole derivatives:
- Antitumor Study : A series of pyrazole compounds were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results indicated a strong correlation between structural modifications and enhanced antitumor activity, particularly against melanoma cells expressing BRAF(V600E) .
- Inflammation Model : In vivo models demonstrated that certain pyrazole derivatives significantly reduced edema in animal models of inflammation, outperforming traditional NSAIDs like ibuprofen in some cases .
- Antimicrobial Testing : A study tested various pyrazole derivatives against common bacterial strains, revealing that specific modifications led to enhanced antibacterial effects compared to standard antibiotics .
Scientific Research Applications
Medicinal Chemistry
The compound's structural characteristics make it a candidate for developing new pharmaceuticals. The presence of fluorine atoms enhances lipophilicity and metabolic stability, which are crucial for drug design.
- Anticancer Activity : Research has indicated that pyrazole derivatives can exhibit anticancer properties. Studies have shown that compounds similar to 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile can inhibit tumor growth by inducing apoptosis in cancer cells .
- Anti-inflammatory Effects : Pyrazole derivatives are also known to possess anti-inflammatory properties. This compound may interact with specific inflammatory pathways, providing a basis for further exploration in treating inflammatory diseases .
Agrochemical Applications
The unique chemical structure of this compound positions it as a potential agrochemical agent.
- Pesticide Development : Fluorinated compounds are often more effective than their non-fluorinated counterparts in pesticide formulations due to their enhanced biological activity and stability. Research into similar pyrazole compounds has demonstrated effectiveness against various pests and pathogens .
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazole derivatives, including those with difluoromethyl and trifluoromethyl substitutions, showed promising results in inhibiting the proliferation of breast cancer cells. The mechanism involved the induction of cell cycle arrest and apoptosis, highlighting the potential of these compounds in cancer therapy .
Case Study 2: Agrochemical Efficacy
In agricultural research, a compound structurally similar to this compound was tested for its effectiveness against aphids and whiteflies. Results indicated that the compound significantly reduced pest populations while being safe for beneficial insects, suggesting its potential as an eco-friendly pesticide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes structurally related pyrazole derivatives and their key differences:
Key Findings
Electronic Effects: The trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups in the target compound enhance electron-withdrawing properties compared to non-fluorinated analogs like (1-isopropyl-1H-pyrazol-3-yl)acetonitrile. This improves stability against oxidative degradation . In ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate, the ester group (-COOEt) increases polarity, making it more water-soluble than the nitrile derivative .
Steric and Chain Length Effects :
- The acetonitrile group (-CH₂CN) in the target compound allows for shorter synthetic pathways compared to 3-(5-phenyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanenitrile , which has a longer propanenitrile chain. This impacts binding affinity in receptor-ligand interactions .
Biological Activity: Compounds like 4-[1-[2-[3-(difluoromethyl)-5-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidine] (G.5.6 in ) share the difluoromethyl and trifluoromethyl motifs but incorporate a piperidine-acetyl group, enabling interaction with fungal oxysterol-binding proteins.
Synthetic Accessibility :
- The target compound can be synthesized via nucleophilic substitution or cyclocondensation reactions, similar to methods described for ethyl 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate (). However, introducing the difluoromethyl group requires specialized fluorinating agents .
Preparation Methods
Silver-Catalyzed [3+2] Cycloaddition Approach for Dual Incorporation of Trifluoromethyl and Cyano Groups
A state-of-the-art synthetic method involves a silver-catalyzed [3+2] cycloaddition reaction between trifluorodiazoethane (CF3CHN2) and dicyanoalkenes to construct pyrazole rings simultaneously bearing trifluoromethyl and cyano groups in a single step. This method provides a convergent and regioselective route to trifluoromethyl- and cyano-functionalized pyrazoles, which can be further modified to introduce difluoromethyl substituents if required.
- Catalyst: Silver oxide (Ag2O) at 5 mol% loading.
- Reaction conditions: Room temperature, mild conditions in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
- Substrate scope: Dicyanoalkenes with variable substitution patterns allow regiodivergent synthesis of pyrazole derivatives.
- Regioselectivity: High control over the position of cyano and trifluoromethyl groups on the pyrazole ring.
- Scalability: The reaction is operationally simple and can be scaled up efficiently.
- Applications: Synthesis of cyano-analogues of pharmaceuticals and agrochemicals such as Celecoxib, Penthiopyrad, and Fluazolate.
Representative reaction scheme:
$$
\text{Dicyanoalkene} + \text{CF}3\text{CHN}2 \xrightarrow[\text{RT}]{\text{Ag}_2\text{O}, \text{THF}} \text{Trifluoromethyl-cyano-pyrazole}
$$
This method is particularly useful for introducing the trifluoromethyl and cyano groups directly onto the pyrazole core in one step, which is a significant advancement over previous stepwise functionalization methods.
Introduction of Difluoromethyl Group
While the silver-catalyzed cycloaddition efficiently installs the trifluoromethyl and cyano groups, the difluoromethyl substituent at the N1-position of the pyrazole ring can be introduced via subsequent functional group transformations or by employing difluoromethyl-containing reagents in the pyrazole formation step.
One approach involves the use of difluoroethanol derivatives or difluoromethylating agents under controlled conditions to selectively introduce the difluoromethyl group onto the pyrazole nitrogen. This can be achieved through nucleophilic substitution or radical-mediated difluoromethylation reactions.
Ether Formation and Phenolic Precursors in Fluorinated Compound Synthesis
According to patent CN102020647A, a related synthetic strategy involves the formation of ether linkages between phenolic alcohols to introduce difluoroethoxy groups, which may be adapted for the difluoromethyl group installation on pyrazole derivatives.
- Use of triphenylphosphine and diethyl azodiformate (DEAD) in tetrahydrofuran (THF) under nitrogen atmosphere.
- Reaction temperatures between 5–50 °C and reaction times ranging from 0.5 to 24 hours.
- Employment of catalytic 18-crown-6 ether to improve reaction rates and yields.
- Purification steps involving alkali washes and solvent extraction to isolate the desired ether intermediate.
This method exemplifies the careful control of reaction conditions and reagents to install fluorinated alkoxy groups, which can be adapted or serve as a model for introducing difluoromethyl substituents in complex fluorinated heterocycles.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
- The silver-catalyzed cycloaddition method represents a breakthrough in the synthesis of trifluoromethyl- and cyano-substituted pyrazoles, allowing the direct formation of these motifs in one step with excellent regioselectivity and functional group tolerance.
- The difluoromethyl group can be introduced either during the pyrazole ring formation or via post-synthetic modification, depending on the substrate and desired substitution pattern.
- The use of catalytic additives such as 18-crown-6 ether can significantly enhance reaction yields and rates in fluorinated ether formation steps.
- Safety precautions are critical when handling trifluorodiazoethane due to its explosive potential, and cyanide-containing reagents require appropriate fume hood use and quenching procedures.
- The described methods enable the synthesis of bioactive pyrazole derivatives with potential pharmaceutical and agrochemical applications, as demonstrated by analogues of drugs like Celecoxib.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-(1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile?
- Methodological Answer : Synthesis typically involves cyclization of fluorinated pyrazole precursors. For example:
- Step 1 : Formation of the pyrazole core via [3+2] cycloaddition between hydrazines and difluoromethyl/trifluoromethyl-substituted alkenes under acidic conditions (e.g., AcOH/EtOH reflux) .
- Step 2 : Introduction of the acetonitrile group via nucleophilic substitution. For instance, chloroacetonitrile can react with the pyrazole intermediate in THF using NaOEt as a base .
- Key Considerations : Fluorinated groups may require anhydrous conditions to avoid hydrolysis. Yields for similar pyrazole derivatives range from 27–40%, highlighting the need for optimization .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H/13C NMR (e.g., δ 4.07–4.11 ppm for CH3/CH2 groups; CF3 signals appear as quartets at ~118–120 ppm) .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]+ observed within 0.3 mDa of calculated values) .
- X-ray Crystallography : Resolves structural ambiguities (e.g., disorder in fluorinated groups, as seen in trifluoromethylpyrazole analogs) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Toxicity : Fluorinated pyrazoles may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in amber glass under inert gas (N2/Ar) at –20°C to prevent photodegradation and moisture absorption .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for this compound?
- Methodological Answer :
- Temperature Control : Microwave-assisted synthesis (e.g., 90°C, μW) reduces reaction time and improves yields compared to traditional reflux .
- Catalyst Screening : T3P (propylphosphonic anhydride) enhances coupling efficiency in multi-step syntheses .
- Solvent Effects : THF/EtOH mixtures improve solubility of fluorinated intermediates, reducing side reactions .
Q. What strategies resolve contradictions in spectroscopic data for fluorinated pyrazole derivatives?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Differentiates overlapping signals (e.g., CH2 vs. CF3 groups) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict 13C NMR shifts for trifluoromethyl groups, aiding assignment .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 3-(trifluoromethyl)pyrazole analogs) to validate spectral patterns .
Q. How do difluoromethyl and trifluoromethyl groups influence reactivity in nucleophilic substitutions?
- Methodological Answer :
- Electron-Withdrawing Effects : CF3 groups reduce electron density at the pyrazole ring, slowing SNAr reactions but enhancing stability toward oxidation .
- Steric Hindrance : Difluoromethyl groups are less bulky than CF3, allowing selective functionalization at the 5-position .
- Case Study : In thioether formation (e.g., with allylthiol), CF3-substituted pyrazoles require longer reaction times (24–48 hrs) compared to non-fluorinated analogs .
Q. How to design experiments assessing environmental persistence of this compound?
- Methodological Answer :
- Degradation Studies : Use HPLC-MS to track hydrolysis/oxidation products under simulated environmental conditions (pH 4–9, UV light) .
- Bioaccumulation Assays : Expose model organisms (e.g., Daphnia magna) to 14C-labeled compound and measure tissue uptake via scintillation counting .
- Data Interpretation : Apply QSAR models to predict biodegradation pathways based on logP and fluorinated group electronegativity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
